molecular formula C7H3BrF5NO B14887330 3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one

3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B14887330
M. Wt: 292.00 g/mol
InChI Key: FPZWSBNMHZRVOT-UHFFFAOYSA-N
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Description

3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is a chemical compound with the molecular formula C7H2BrF5NO It is a pyridinone derivative characterized by the presence of bromine, difluoromethyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the bromination of a pyridinone precursor followed by the introduction of difluoromethyl and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter the bromine or fluorine groups.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6-(trifluoromethyl)pyridin-2(1H)-one
  • 3-Bromo-4-(trifluoromethyl)pyridin-2(1H)-one
  • 6-(Difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one

Uniqueness

3-Bromo-6-(difluoromethyl)-4-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C7H3BrF5NO

Molecular Weight

292.00 g/mol

IUPAC Name

3-bromo-6-(difluoromethyl)-4-(trifluoromethyl)-1H-pyridin-2-one

InChI

InChI=1S/C7H3BrF5NO/c8-4-2(7(11,12)13)1-3(5(9)10)14-6(4)15/h1,5H,(H,14,15)

InChI Key

FPZWSBNMHZRVOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C(=C1C(F)(F)F)Br)C(F)F

Origin of Product

United States

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